molecular formula C18H19N3O3 B603367 N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE CAS No. 892712-59-3

N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE

Cat. No.: B603367
CAS No.: 892712-59-3
M. Wt: 325.4g/mol
InChI Key: MXNFHJAKVGOHRD-UHFFFAOYSA-N
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Description

N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE is a complex organic compound featuring an oxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE typically involves the formation of the oxazole ring through cyclization reactions. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . The required benzamide is often prepared from 5-amino-6-hydroxypyrimidine and an acid chloride or anhydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of large-scale reactors and continuous flow processes to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE involves its interaction with specific molecular targets and pathways. The oxazole and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to changes in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE is unique due to its specific combination of oxazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

892712-59-3

Molecular Formula

C18H19N3O3

Molecular Weight

325.4g/mol

IUPAC Name

N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pentanamide

InChI

InChI=1S/C18H19N3O3/c1-3-4-7-15(22)20-12-9-11(2)16(23)13(10-12)18-21-17-14(24-18)6-5-8-19-17/h5-6,8-10,23H,3-4,7H2,1-2H3,(H,20,22)

InChI Key

MXNFHJAKVGOHRD-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=C(C(=C1)C)O)C2=NC3=C(O2)C=CC=N3

Origin of Product

United States

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